1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolopyridazine core and a piperidine carboxamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine core followed by the introduction of the piperidine carboxamide moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). .
Scientific Research Applications
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor and in the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol: This compound shares the triazolopyridazine core but has different functional groups, leading to distinct biological activities and applications.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring but differ in their overall structure and properties. The uniqueness of this compound lies in its specific combination of functional groups and its potential as a kinase inhibitor
Properties
Molecular Formula |
C19H19F3N6O |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H19F3N6O/c1-12-24-25-16-8-9-17(26-28(12)16)27-10-2-3-13(11-27)18(29)23-15-6-4-14(5-7-15)19(20,21)22/h4-9,13H,2-3,10-11H2,1H3,(H,23,29) |
InChI Key |
PUIYPADTGQOGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.